5-Cyclopropoxy-3-(methylamino)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-3-(methylamino)picolinic acid is an organic compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . This compound is a derivative of picolinic acid, which is a pyridinecarboxylic acid. It contains a cyclopropoxy group and a methylamino group attached to the picolinic acid core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-3-(methylamino)picolinic acid typically involves the following steps:
Cyclopropylation: Introduction of the cyclopropoxy group to the picolinic acid core.
Methylamination: Introduction of the methylamino group.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity. Common methods include the use of organometallic reagents and transition metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-3-(methylamino)picolinic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Conversion to corresponding reduced forms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
5-Cyclopropoxy-3-(methylamino)picolinic acid has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-3-(methylamino)picolinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It may bind to zinc finger proteins, altering their structure and function, which can disrupt various cellular processes . This interaction can lead to changes in gene expression, protein synthesis, and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: The parent compound, known for its role in zinc transport and immune modulation.
Nicotinic acid:
Isonicotinic acid: A structural isomer of picolinic acid, used in the synthesis of various pharmaceuticals.
Uniqueness
5-Cyclopropoxy-3-(methylamino)picolinic acid is unique due to the presence of both cyclopropoxy and methylamino groups, which confer distinct chemical and biological properties. These functional groups can enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
5-cyclopropyloxy-3-(methylamino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c1-11-8-4-7(15-6-2-3-6)5-12-9(8)10(13)14/h4-6,11H,2-3H2,1H3,(H,13,14) |
InChI Key |
HQXHUIHFRIKYKS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(N=CC(=C1)OC2CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.